molecular formula C15H23N3O3S B2587253 (4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)(1-methyl-1H-pyrrol-2-yl)methanone CAS No. 2034419-63-9

(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)(1-methyl-1H-pyrrol-2-yl)methanone

Cat. No. B2587253
CAS RN: 2034419-63-9
M. Wt: 325.43
InChI Key: ZLZDGPRKXHRQIP-UHFFFAOYSA-N
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Description

(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)(1-methyl-1H-pyrrol-2-yl)methanone is a useful research compound. Its molecular formula is C15H23N3O3S and its molecular weight is 325.43. The purity is usually 95%.
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Scientific Research Applications

Antagonistic Activity on Cannabinoid Receptors

Research has shown compounds with structural similarity engaging in antagonistic activities at cannabinoid receptors, exemplified by SR141716A, an inverse agonist at the human cannabinoid CB1 receptor. This highlights a potential application in studying cannabinoid receptor pathways and the development of treatments for conditions modulated by these receptors (Landsman, Burkey, Consroe, Roeske, & Yamamura, 1997).

Histamine H3 Receptor Antagonists

Compounds featuring heterocyclic cores and piperazine derivatives have been explored for their high affinity and selectivity as antagonists at the human histamine H(3) receptor. This suggests potential applications in treating neurological disorders, underscoring the importance of heterocyclic and piperazine structures in medicinal chemistry (Swanson et al., 2009).

TRPV4 Antagonists for Pain Treatment

A novel series of derivatives were identified as selective TRPV4 channel antagonists, demonstrating an analgesic effect in models of induced hyperalgesia. This suggests the potential application of related compounds in the development of new pain management therapies (Tsuno et al., 2017).

Anti-Inflammatory and Analgesic Agents

Research into novel heterocyclic compounds derived from visnaginone and khellinone has shown significant anti-inflammatory and analgesic activities. These findings suggest that compounds with complex heterocyclic structures can be potent COX-2 inhibitors and may offer therapeutic benefits in treating inflammation and pain (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Dipeptidyl Peptidase IV Inhibitors for Diabetes

A potent and selective dipeptidyl peptidase IV inhibitor with a piperazine derivative showed high oral bioavailability and low plasma protein binding, highlighting its potential as a new treatment for type 2 diabetes (Ammirati et al., 2009).

properties

IUPAC Name

[4-(1,1-dioxothian-4-yl)piperazin-1-yl]-(1-methylpyrrol-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O3S/c1-16-6-2-3-14(16)15(19)18-9-7-17(8-10-18)13-4-11-22(20,21)12-5-13/h2-3,6,13H,4-5,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLZDGPRKXHRQIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(=O)N2CCN(CC2)C3CCS(=O)(=O)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)(1-methyl-1H-pyrrol-2-yl)methanone

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